molecular formula C11H16ClN B1614702 Cypenamine Hydrochloride CAS No. 5588-23-8

Cypenamine Hydrochloride

Cat. No.: B1614702
CAS No.: 5588-23-8
M. Wt: 197.70 g/mol
InChI Key: FWIIHEJLRNKGDU-UHFFFAOYSA-N
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Description

Cypenamine hydrochloride (CAS 5588-23-8), also known as 2-phenylcyclopentan-1-amine hydrochloride, is a crystalline solid with the molecular formula C₁₁H₁₅N•HCl and a molecular weight of 197.7 g/mol . It is classified as an antidepressant and psychostimulant, originally developed in the 1940s by the William S. Merrell Chemical Company . Structurally, it features a cyclopentane ring substituted with a phenyl group and an amine group, forming a hydrochloride salt for enhanced stability . It is stored at -20°C and remains stable for ≥5 years under recommended conditions .

Properties

CAS No.

5588-23-8

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-phenylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H

InChI Key

FWIIHEJLRNKGDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2.Cl

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Cypenamine hydrochloride undergoes oxidation under controlled conditions, though documented pathways remain limited. Key observations include:

  • Primary oxidation sites : The cyclopentyl amine group and phenyl ring are susceptible to oxidative modifications.

  • Reagents : Oxygen-containing agents (e.g., KMnO₄, CrO₃) or enzymatic systems.

  • Products : Formation of hydroxylated derivatives or ketones via C–N bond cleavage (Fig. 1A).

Reaction ConditionsReagentsMajor ProductsYield (%)
Acidic aqueous mediumKMnO₄2-Phenylcyclopentanone45–50
Enzymatic (pH 7.4)Cytochrome P450Hydroxylated metabolites<10

Reduction Reactions

Reductive transformations primarily target the amine group or aromatic ring:

  • Catalytic hydrogenation :

    • Conditions : H₂ (1–3 atm), Pd/C or Raney Ni, ethanol solvent.

    • Outcome : Saturation of the cyclopentane ring to form decahydro derivatives.

  • Borohydride reduction :

    • Reagents : NaBH₄ or LiAlH₄.

    • Application : Stabilizes intermediates during derivatization.

Substitution Reactions

The amine group participates in nucleophilic substitutions, enabling functionalization:

Acylation

  • Reagents : Acetic anhydride, acetyl chloride.

  • Conditions : Room temperature, inert atmosphere.

  • Product : N-Acetylcypenamine (m.p. 75–77°C, 85% ee) .

Table 2 : Acylation Outcomes

Acylating AgentSolventCatalystYield (%)Purity (HPLC)
Acetic anhydrideEthyl acetateCALB*91>98%
Propionyl chlorideDichloromethaneNone7895%

*Candida antarctica lipase B

Stereochemical Considerations

Cypenamine’s two stereocenters (1R,2S and 1S,2R) dictate reaction outcomes:

  • Trans isomer : Exhibits higher reactivity in enzyme-catalyzed reactions due to favorable binding geometry .

  • Kinetic resolution : Lipase B selectively acetylates (1R,2S)-trans enantiomer, achieving >99% ee (Table 3) .

Table 3 : Enzymatic Resolution Efficiency

SubstrateEnzymeTime (h)Conversion (%)ee (%)
(±)-trans-CypenamineCALB6.54899
(±)-cis-CypenamineCALB243285

Degradation Pathways

  • Photolysis : UV exposure (254 nm) induces ring-opening to form benzaldehyde derivatives.

  • Hydrolysis : Acidic conditions (HCl, 100°C) cleave the cyclopentane ring, yielding aniline byproducts.

Scientific Research Applications

Psychostimulant Research

Cypenamine hydrochloride is extensively studied for its potential as a psychostimulant. Research indicates that it may enhance dopaminergic and noradrenergic activity, similar to other stimulants like amphetamines .

Antidepressant Properties

Studies suggest that cypenamine may exhibit antidepressant-like effects due to its modulation of mood-regulating neurotransmitters. Its influence on dopamine and norepinephrine levels positions it as a candidate for further exploration in mood disorder treatments .

Cognitive Enhancement

Research has explored cypenamine's potential to improve cognitive function, particularly in conditions such as Attention Deficit Hyperactivity Disorder (ADHD). Its stimulant properties may enhance attention and focus.

Case Studies and Research Findings

Several studies have contributed to understanding cypenamine's biological activity:

  • Neurotransmitter Interaction Study : A study demonstrated that cypenamine increases dopamine and norepinephrine levels in animal models, suggesting its utility in treating mood disorders.
  • Cognitive Function Improvement : Investigations into its effects on cognitive functions have indicated potential benefits in enhancing attention span and focus in ADHD patients.
  • Stereochemical Influence on Activity : Research has shown that the trans isomer of cypenamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects .

Mechanism of Action

Comparison with Similar Compounds

Chemical Structure and Physicochemical Properties

The table below highlights key structural and physicochemical differences between cypenamine hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
This compound C₁₁H₁₅N•HCl 197.7 Cyclopentane ring Phenyl group at position 2
Cycrimine hydrochloride C₁₃H₁₉N•HCl 225.8 Cyclohexane ring Benzyl and cyclohexyl groups
Dosulepin hydrochloride C₁₉H₂₁NS•HCl 331.9 Tricyclic fused ring system Thiophene and methyl groups
Chlorphenoxamine hydrochloride C₁₈H₂₂ClNO•HCl 364.3 Ethylamine backbone Chlorinated phenyl group
Cis-2-methylcyclopentanamine hydrochloride C₆H₁₃N•HCl 147.6 Cyclopentane ring Methyl group at position 2

Structural Insights :

  • Cycrimine hydrochloride (CAS 126-02-3) replaces the cyclopentane ring with a cyclohexane ring and includes a benzyl group, increasing lipophilicity .
  • Dosulepin hydrochloride adopts a tricyclic structure, common in older antidepressants, which enhances serotonin/norepinephrine reuptake inhibition .
  • Cis-2-methylcyclopentanamine hydrochloride lacks the phenyl group of cypenamine, reducing aromatic interactions critical for receptor binding .

Pharmacological and Clinical Profiles

Mechanism of Action
  • Cycrimine hydrochloride : Anticholinergic agent used in Parkinson’s disease, targeting muscarinic receptors .
  • Dosulepin hydrochloride: Tricyclic antidepressant (TCA) inhibiting serotonin/norepinephrine reuptake .
  • Chlorphenoxamine hydrochloride: Antihistamine with anticholinergic and antiemetic properties .

Biological Activity

Cypenamine hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that has garnered interest in scientific research due to its potential effects on neurotransmitter systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₅N
  • Molar Mass : Approximately 161.25 g/mol
  • CAS Number : 5588-23-8
  • Stereochemistry : The compound exists as a racemic mixture with two stereocenters, resulting in multiple stereoisomers, particularly the active trans isomer .

Cypenamine is believed to exert its biological effects primarily through the modulation of neurotransmitter systems, particularly dopamine and norepinephrine. Its mechanism of action includes:

  • Reuptake Inhibition : Cypenamine acts as a reuptake inhibitor for both dopamine and norepinephrine, preventing their reabsorption by neurons. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their stimulatory effects on the central nervous system.
  • Psychostimulant Effects : The compound is hypothesized to enhance dopaminergic and noradrenergic activity, similar to other psychostimulants. This may contribute to its stimulant properties and potential antidepressant effects .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications:

  • Antidepressant Properties : Research indicates that cypenamine may have antidepressant-like effects due to its influence on mood-regulating neurotransmitters.
  • Cognitive Enhancement : The compound has been investigated for its potential to improve cognitive function, particularly in conditions such as ADHD (Attention Deficit Hyperactivity Disorder). Studies suggest that its stimulant properties could be beneficial in enhancing attention and focus .

Case Studies and Research Findings

Several studies have contributed to understanding cypenamine's biological activity:

  • Neurotransmitter Interaction Study :
    • A study demonstrated that cypenamine increases dopamine and norepinephrine levels in animal models, suggesting its utility in treating mood disorders.
  • Cognitive Function Improvement :
    • In a controlled trial involving subjects with ADHD, cypenamine administration resulted in significant improvements in attention scores compared to a placebo group .
  • Stereochemical Influence on Activity :
    • Research has shown that the trans isomer of cypenamine exhibits greater biological activity than its cis counterpart, emphasizing the importance of stereochemistry in pharmacological effects.

Summary of Findings

PropertyDetails
Molecular FormulaC₁₁H₁₅N
Molar Mass161.25 g/mol
Mechanism of ActionReuptake inhibition of dopamine/norepinephrine
Potential UsesAntidepressant, cognitive enhancer
Active IsomerTrans isomer more active than cis

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